molecular formula C11H8N2O5 B14585857 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- CAS No. 61387-28-8

4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)-

Cat. No.: B14585857
CAS No.: 61387-28-8
M. Wt: 248.19 g/mol
InChI Key: OOMLGHVWHODLSX-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- can be achieved through various methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is mild and convenient, producing the desired oxazinone in moderate to excellent yields . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of non-gaseous CO sources, such as oxalyl chloride and formic acid, can enhance the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone in nitromethane at 100°C.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified nitrophenoxy groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- exerts its effects involves its interaction with specific molecular targets. For instance, its potential as a protease inhibitor is attributed to its ability to bind to the active site of enzymes like human leukocyte elastase, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the nitrophenoxy group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- stands out due to its specific nitrophenoxy and methyl substituents, which confer unique chemical and biological properties

Properties

CAS No.

61387-28-8

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenoxy)-1,3-oxazin-4-one

InChI

InChI=1S/C11H8N2O5/c1-7-6-10(14)12-11(17-7)18-9-4-2-8(3-5-9)13(15)16/h2-6H,1H3

InChI Key

OOMLGHVWHODLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(O1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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